molecular formula C13H12N4 B188598 1-[(Phenylamino)methyl]benzotriazole CAS No. 62001-29-0

1-[(Phenylamino)methyl]benzotriazole

Cat. No. B188598
CAS RN: 62001-29-0
M. Wt: 224.26 g/mol
InChI Key: XEZLZOGOVRJQMO-UHFFFAOYSA-N
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Description

1-[(Phenylamino)methyl]benzotriazole is a derivative of benzotriazole . Benzotriazole is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .


Synthesis Analysis

Benzotriazole derivatives are conveniently prepared from 1H-benzotriazole and are characterized by a huge synthetic potential . A cyclocondensation of 2-(arylamino)aryliminophosphoranes enables the synthesis of 1-aryl-1,2,3-benzotriazoles under mild conditions . The reaction involves a three-step, halogen-free route starting from simple nitroarenes and arylamines .


Molecular Structure Analysis

The molecular formula of 1-[(Phenylamino)methyl]benzotriazole is C13H12N4 . Its average mass is 224.261 Da and its monoisotopic mass is 224.106201 Da .


Chemical Reactions Analysis

Benzotriazole is known for its unique reactivity. It can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, remains sufficiently stable during the course of the reactions, and finally can be removed easily at the end of the reaction sequence .


Physical And Chemical Properties Analysis

Benzotriazole is inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions . It activates molecules toward numerous transformations, remains sufficiently stable during the course of the reactions, and finally can be removed easily at the end of the reaction sequence .

Scientific Research Applications

Synthesis of Pharmacologically Active Heterocyclic Compounds

Benzotriazole derivatives are pivotal in the synthesis of heterocyclic compounds that exhibit a wide range of biological activities. The compound “1-[(Phenylamino)methyl]benzotriazole” serves as a precursor in the construction of complex pharmacologically active molecules. Its reactivity allows for the formation of diverse heterocyclic skeletons, which are often found in drugs and bioactive molecules .

Development of Novel Organic Synthesis Methodologies

This benzotriazole derivative is used to develop new synthetic methodologies. Its stability and reactivity make it an excellent candidate for introducing benzotriazole into molecules, which can then undergo various transformations, including arylalkylation and heterocyclization .

Catalysis in Organic Reactions

“N-(benzotriazol-1-ylmethyl)aniline” has been explored as a catalyst in several organic reactions. Its ability to stabilize reaction intermediates and facilitate the formation of products is valuable in reactions such as the Baylis–Hillman reaction .

Synthesis of Nitrogen-Containing Heterocycles

The compound is instrumental in the benzotriazole-mediated synthesis of nitrogen-containing heterocycles. These heterocycles are significant due to their presence in many natural and synthetic biologically active molecules .

Auxiliary in Peptide Synthesis

In peptide synthesis, benzotriazole derivatives act as auxiliaries that can help in the formation of peptide bonds. This is crucial for creating specific sequences and structures in peptides, which are essential for biological functions .

Future Directions

Benzotriazole methodology has grown from an obscure level to very high popularity . It has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies . It is being explored in organic synthesis as a synthetic auxiliary and catalyst as well in several reactions . This suggests that 1-[(Phenylamino)methyl]benzotriazole and other benzotriazole derivatives may continue to play a significant role in future chemical research and applications.

properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-2-6-11(7-3-1)14-10-17-13-9-5-4-8-12(13)15-16-17/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZLZOGOVRJQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341064
Record name 1-[(Phenylamino)methyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62001-29-0
Record name 1-[(Phenylamino)methyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Phenylbenzotriazolemethanamine, mixture of Bt1 and Bt2 isomers
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Q & A

Q1: What is the significance of 1-[(Phenylamino)methyl]benzotriazole in organic synthesis?

A1: While the abstract doesn't explicitly mention 1-[(Phenylamino)methyl]benzotriazole, it highlights a novel synthesis of quinolinium salts and dihydroquinolines using "N-substituted-N-(benzotriazol-1-ylmethyl)aniline derivatives." [] It's plausible that 1-[(Phenylamino)methyl]benzotriazole, belonging to this derivative class, serves as a crucial intermediate in this synthesis. The benzotriazole moiety likely acts as a leaving group, facilitating the formation of the quinolinium or dihydroquinoline ring systems. This method offers a new route to these valuable heterocycles, which are important building blocks in medicinal chemistry and materials science.

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